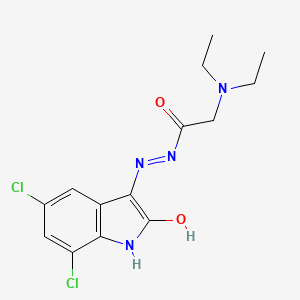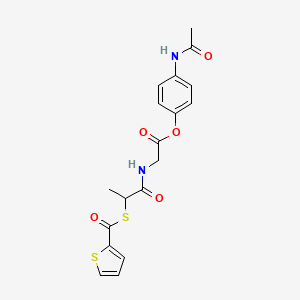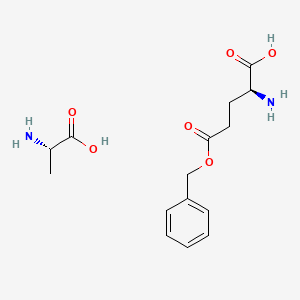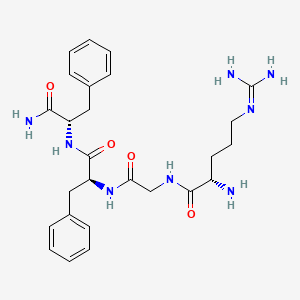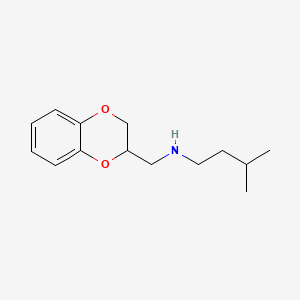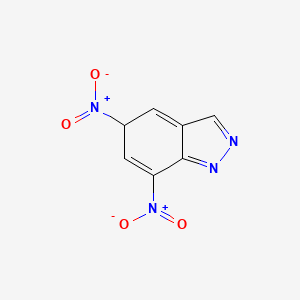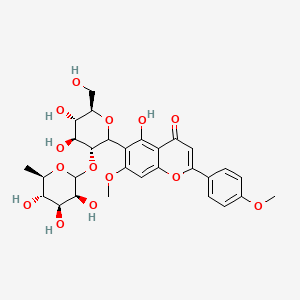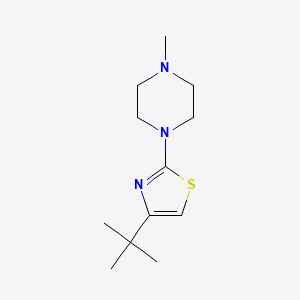![molecular formula C18H15NO4 B1621891 [2-(4-Methoxy-phenyl)-chromen-4-ylideneamino]-acetic acid CAS No. 126480-34-0](/img/structure/B1621891.png)
[2-(4-Methoxy-phenyl)-chromen-4-ylideneamino]-acetic acid
Overview
Description
[2-(4-Methoxy-phenyl)-chromen-4-ylideneamino]-acetic acid: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxy-phenyl)-chromen-4-ylideneamino]-acetic acid typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with chromene derivatives under basic conditions to form the intermediate Schiff base. This intermediate is then reacted with glycine under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or acetic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxy-phenyl)-chromen-4-ylideneamino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the chromene moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Methoxy-phenyl)-chromen-4-ylideneamino]-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its chromene core is known to exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Researchers are investigating its potential as a therapeutic agent for treating various diseases.
Medicine
In the field of medicine, this compound is being explored for its potential use in drug development. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it suitable for various applications in the chemical industry.
Mechanism of Action
The mechanism of action of [2-(4-Methoxy-phenyl)-chromen-4-ylideneamino]-acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The chromene core is known to interact with reactive oxygen species, providing antioxidant effects, while the amino-acetic acid moiety can interact with cellular signaling pathways, influencing inflammatory responses and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Hydroxy-phenyl)-chromen-4-ylideneamino]-acetic acid
- [2-(4-Methyl-phenyl)-chromen-4-ylideneamino]-acetic acid
- [2-(4-Chloro-phenyl)-chromen-4-ylideneamino]-acetic acid
Uniqueness
What sets [2-(4-Methoxy-phenyl)-chromen-4-ylideneamino]-acetic acid apart from similar compounds is the presence of the methoxy group at the para position of the phenyl ring. This methoxy group can influence the compound’s electronic properties, reactivity, and biological activity, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)chromen-4-ylidene]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-13-8-6-12(7-9-13)17-10-15(19-11-18(20)21)14-4-2-3-5-16(14)23-17/h2-10H,11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMFXBDIIUKDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NCC(=O)O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393465 | |
| Record name | (E)-N-[2-(4-Methoxyphenyl)-4H-1-benzopyran-4-ylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126480-34-0 | |
| Record name | (E)-N-[2-(4-Methoxyphenyl)-4H-1-benzopyran-4-ylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[butan-2-yl-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]acetate](/img/structure/B1621808.png)
